molecular formula C12H9NO9S B12814342 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid

4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid

Cat. No.: B12814342
M. Wt: 343.27 g/mol
InChI Key: BCPFIZIMOAEORJ-UHFFFAOYSA-N
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Description

4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the sulfonyl group and the benzoic acid moiety . The reaction conditions often require the use of thionyl chloride (SOCl₂) for chlorination steps and various solvents such as dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce sulfonamides or other reduced forms .

Mechanism of Action

The mechanism of action of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group and pyrrolidine ring can form specific interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is unique due to its combination of a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group.

Properties

Molecular Formula

C12H9NO9S

Molecular Weight

343.27 g/mol

IUPAC Name

4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonylbenzoic acid

InChI

InChI=1S/C12H9NO9S/c14-9-5-8(23(19,20)21)10(15)13(9)22-12(18)7-3-1-6(2-4-7)11(16)17/h1-4,8H,5H2,(H,16,17)(H,19,20,21)

InChI Key

BCPFIZIMOAEORJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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